molecular formula C31H35F3N6O6 B11010592 N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

Cat. No.: B11010592
M. Wt: 644.6 g/mol
InChI Key: SVDMEFSBHJNWAF-NRFANRHFSA-N
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Description

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves multiple steps, including the formation of the triazolopyrazine ring, the attachment of the trifluoromethyl group, and the final coupling with the benzoheptalene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C31H35F3N6O6

Molecular Weight

644.6 g/mol

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butyl]amino]-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C31H35F3N6O6/c1-17(41)36-21-9-7-18-14-24(44-2)28(45-3)29(46-4)27(18)19-8-10-22(23(42)15-20(19)21)35-11-5-6-26(43)39-12-13-40-25(16-39)37-38-30(40)31(32,33)34/h8,10,14-15,21H,5-7,9,11-13,16H2,1-4H3,(H,35,42)(H,36,41)/t21-/m0/s1

InChI Key

SVDMEFSBHJNWAF-NRFANRHFSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)OC)OC)OC

Origin of Product

United States

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